

Meta-analysis of clinical trial outcomes for Ulipristal Acetate in diverse populations

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Ulipristal Acetate	
Cat. No.:	B1683392	Get Quote

Ulipristal Acetate: A Meta-Analysis of Clinical Trial Outcomes in Diverse Populations A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trial outcomes for **Ulipristal Acetate** (UPA) across diverse populations for its two primary indications: emergency contraception and the management of uterine fibroids. By objectively comparing its performance with alternative treatments and presenting supporting experimental data, this document serves as a valuable resource for researchers, scientists, and drug development professionals.

Ulipristal Acetate, a selective progesterone receptor modulator (SPRM), has demonstrated significant efficacy in both emergency contraception and the treatment of uterine fibroids. Its unique mechanism of action allows for a distinct clinical profile compared to other available therapies. This guide synthesizes data from key clinical trials and meta-analyses to elucidate its performance in varied demographic and clinical contexts.

Emergency Contraception: Ulipristal Acetate vs. Levonorgestrel



Ulipristal Acetate is a key option for emergency contraception, primarily compared against the progestin-only contraceptive, Levonorgestrel.

Comparative Efficacy in Preventing Pregnancy

A meta-analysis of two randomized controlled trials (RCTs) demonstrated that UPA is associated with a lower pregnancy rate compared to Levonorgestrel.[1] The odds of pregnancy among those who used UPA were 42% lower than among Levonorgestrel users within the first 72 hours after unprotected intercourse, and 65% lower in the first 24 hours.[2]

Outcome	Ulipristal Acetate (30 mg)	Levonorgestre I (1.5 mg)	Relative Risk (RR) [95% CI]	Reference
Pregnancy Rate (≤72h)	1.4%	2.2%	0.63 [0.37-1.07]	[3]
Pregnancy Rate (≤120h)	1.8%	2.6%	0.69 [0.36-1.32]	[3]

Table 1: Pregnancy Rates in Clinical Trials of **Ulipristal Acetate** vs. Levonorgestrel for Emergency Contraception.

Performance in Diverse Populations

Post-marketing surveillance data from over one million users of **Ulipristal Acetate** for emergency contraception have not indicated any specific safety concerns across different ethnicities and regions.[4] A safety analysis of 2,637 women who received 30 mg of UPA in clinical trials included a population that was 67% Caucasian, 20% Black or African American, and 2% Asian, with 12% from other racial backgrounds.[5]

Experimental Protocol: Emergency Contraception Clinical Trials (Illustrative Example)

Key clinical trials comparing UPA and Levonorgestrel for emergency contraception have followed a similar design:



- Study Design: Multicenter, single-blind, randomized comparative trial.[5]
- Participants: Healthy women of reproductive age with a negative pregnancy test who
 requested emergency contraception within 72 to 120 hours of unprotected sexual
 intercourse.[3][5]
- Intervention: A single oral dose of 30 mg Ulipristal Acetate or 1.5 mg Levonorgestrel.[3]
- Primary Outcome: Pregnancy rate, determined by urine hCG testing and follow-up on menstrual cycle return.[3]
- Exclusion Criteria: Known or suspected pregnancy, contraindications to either study drug, and use of any hormonal contraception within the previous month.[6]

Uterine Fibroids: Ulipristal Acetate vs. Placebo and Leuprolide Acetate

For the management of symptomatic uterine fibroids, **Ulipristal Acetate** has been evaluated for its efficacy in controlling bleeding and reducing fibroid volume, primarily in comparison to placebo and the GnRH agonist, Leuprolide Acetate.

Efficacy in Controlling Uterine Bleeding and Reducing Fibroid Volume

The PEARL I and II trials were pivotal in establishing the efficacy of UPA for uterine fibroids.[7] In PEARL I, UPA was superior to placebo in controlling bleeding.[7] In PEARL II, UPA was non-inferior to Leuprolide Acetate in managing bleeding but was associated with fewer side effects, such as hot flashes.[8]



Outcome	Ulipristal Acetate (5 mg/day)	Ulipristal Acetate (10 mg/day)	Leuprolide Acetate (3.75 mg/month)	Placebo	Reference
Controlled Uterine Bleeding (Week 13)	90%	98%	89%	19%	[7][8]
Amenorrhea Rate (Last 35 days of treatment)	47.2%	58.3%	-	1.8%	[9]
Median Time to Amenorrhea	7 days	5 days	21 days	-	[8]
Median Reduction in Fibroid Volume	-	-42%	-53%	-	

Table 2: Efficacy of **Ulipristal Acetate** in the Treatment of Symptomatic Uterine Fibroids.

Performance in Diverse Populations

The VENUS I trial was specifically designed to assess the efficacy and safety of UPA in a diverse population representative of the United States, with a significant proportion of Black women, who have a higher prevalence and severity of uterine fibroids.[9] Subgroup analyses of the VENUS I trial showed that the efficacy of UPA in achieving amenorrhea was observed regardless of race.[10] In Black patients, amenorrhea rates were 59.5% with 10 mg UPA and 44.4% with 5 mg UPA, compared to 0% with placebo.[10] Similarly, in a prospective observational cohort study, both Black and White women experienced similar improvements in symptom severity after a 3-month course of 5 mg daily UPA.[11] However, White women had a higher rate of amenorrhea (66% vs. 41%).[11]



Experimental Protocol: Uterine Fibroid Clinical Trials (VENUS I Illustrative Example)

- Study Design: Phase 3, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[9]
- Participants: Premenopausal women (aged 18–50) with abnormal uterine bleeding, at least one discrete uterine fibroid, and a uterine size of 20 weeks of gestation or less.[9] A significant proportion of the participants were Black (68.8%).[10]
- Intervention: Once-daily oral 5 mg **Ulipristal Acetate**, 10 mg **Ulipristal Acetate**, or placebo for a 12-week treatment period, followed by a 12-week drug-free follow-up.[9]
- Primary Endpoints: Rate of and time to amenorrhea, defined as no bleeding for the last 35 consecutive days of treatment.[9]
- Secondary Endpoints: Changes in quality of life measured by the Uterine Fibroid Symptom and Quality of Life (UFS-QOL) questionnaire.
- Safety Assessments: Monitoring of adverse events and endometrial biopsies.

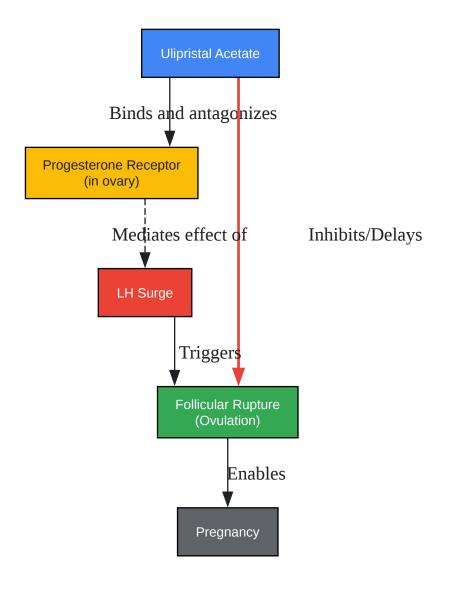
Mechanism of Action and Signaling Pathways

Ulipristal Acetate is a selective progesterone receptor modulator (SPRM).[12] It exerts its effects by binding to progesterone receptors, where it can have both antagonistic and agonistic effects depending on the target tissue.[12]

Emergency Contraception

In the context of emergency contraception, UPA's primary mechanism is the inhibition or delay of ovulation.[13] By acting as a progesterone antagonist, it can postpone follicular rupture even when the luteinizing hormone (LH) surge has begun.[2]





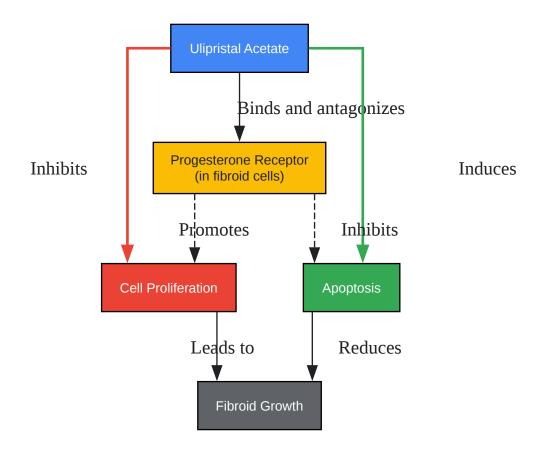
Click to download full resolution via product page

Caption: UPA's Mechanism in Emergency Contraception.

Uterine Fibroids

In the treatment of uterine fibroids, which are progesterone-dependent tumors, UPA acts as a progesterone receptor antagonist in the fibroid tissue.[12] This leads to the inhibition of cell proliferation and the induction of apoptosis (programmed cell death), resulting in a reduction in fibroid size.[12]





Click to download full resolution via product page

Caption: UPA's Mechanism in Uterine Fibroid Treatment.

Clinical Trial Workflow

The workflow for the pivotal clinical trials of **Ulipristal Acetate** for both indications generally follows a standardized process to ensure patient safety and data integrity.



Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. Table 6, Summary of Findings Included Systematic Reviews and Meta-Analyses Ulipristal versus Levonorgestrel for Emergency Contraception: A Review of Comparative Clinical Effectiveness and Guidelines NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Emergency contraception review: evidence-based recommendations for clinicians PMC [pmc.ncbi.nlm.nih.gov]
- 3. ti.ubc.ca [ti.ubc.ca]
- 4. Ulipristal acetate for emergency contraception: postmarketing experience after use by more than 1 million women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. esmya.com [esmya.com]
- 7. Ulipristal acetate as a treatment option for uterine fibroids PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ulipristal acetate versus leuprolide acetate for uterine fibroids PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ulipristal Acetate for Treatment of Symptomatic Uterine Leiomyomas: A Randomized Controlled Trial PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Role of ethnicity in treating uterine fibroids with ulipristal acetate PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Ulipristal Acetate? [synapse.patsnap.com]
- 13. rep.bioscientifica.com [rep.bioscientifica.com]
- To cite this document: BenchChem. [Meta-analysis of clinical trial outcomes for Ulipristal Acetate in diverse populations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683392#meta-analysis-of-clinical-trial-outcomes-for-ulipristal-acetate-in-diverse-populations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com